molecular formula C16H17N3O4 B2770043 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922087-14-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2770043
CAS No.: 922087-14-7
M. Wt: 315.329
InChI Key: RHMREVJYBJYDAJ-UHFFFAOYSA-N
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Description

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole core linked to a carboxamide group, which is further connected to a 1,3,4-oxadiazole ring substituted with a cyclohexyl moiety at position 4. This structure combines electron-rich aromatic systems (benzodioxole) with a rigid oxadiazole scaffold, which is known for enhancing metabolic stability and bioavailability in drug discovery . The compound’s synthesis involves key intermediates like 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)aniline, derived from benzohydrazide and cyclohexanoic acid in the presence of POCl₃ .

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(11-6-7-12-13(8-11)22-9-21-12)17-16-19-18-15(23-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMREVJYBJYDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-aryl-1,3,4-oxadiazoles, have been designed as potential inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an oxadiazole ring and a benzo[d][1,3]dioxole moiety. This combination is hypothesized to contribute to its biological activity through interactions with various molecular targets.

Property Value
Molecular Formula C₁₆H₁₆N₄O₂
Molecular Weight 284.32 g/mol
CAS Number 922105-45-1
Solubility Soluble in organic solvents

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : The oxadiazole moiety is known to interact with receptors such as GABAA and benzodiazepine receptors, potentially influencing neurotransmitter signaling.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit anticancer properties. In particular:

  • A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, suggesting potential as an antimicrobial agent.

Study on Immune Modulation

A notable study assessed the immune-modulating effects of the compound using mouse splenocytes. The findings revealed:

  • Rescue Assay : At a concentration of 100 nM, the compound was able to rescue mouse immune cells effectively from apoptosis induced by PD-1/PD-L1 interaction, achieving a rescue rate of 92% .

Neuropharmacological Evaluation

In another investigation focused on neuropharmacology:

  • The compound was evaluated for its affinity towards GABAA receptors using radioligand binding assays. It demonstrated a high binding affinity comparable to established benzodiazepine drugs like diazepam .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

  • N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2): This compound replaces the oxadiazole-cyclohexyl group with a 3,4-dimethoxyphenyl substituent. HSD-2 exhibits a melting point of 175–177°C and 75% yield, synthesized via silica gel chromatography.
  • N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) :
    Substituted with a trifluoromethylphenyl group, IIc demonstrates potent α-amylase inhibition (IC₅₀ = 1.2 µM) and significant hypoglycemic effects in diabetic mice, suggesting that electron-withdrawing groups enhance antidiabetic activity .

Key Insight : The oxadiazole-cyclohexyl moiety in the target compound may confer distinct pharmacokinetic properties compared to aryl-substituted analogs, such as improved lipophilicity or enzyme-binding specificity.

Oxadiazole-Containing Analogues

  • 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones :
    These derivatives replace the benzodioxole-carboxamide with a benzothiazolone core. Despite sharing the 1,3,4-oxadiazole ring, they exhibit moderate antifungal activity against Botrytis cinerea (EC₅₀ = 12–18 µg/mL), highlighting the importance of the heterocyclic core in bioactivity .
  • 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) :
    A STING agonist with a bromo-naphthyl group instead of oxadiazole-cyclohexyl, BNBC activates immune signaling pathways, demonstrating that carboxamide substituents critically influence target specificity .

Alkyl-Substituted Carboxamides

  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807): This compound, with a linear alkyl chain, acts as an umami flavor enhancer at 1,000-fold lower concentrations than monosodium glutamate (MSG). It undergoes rapid oxidative metabolism in human liver microsomes, indicating susceptibility to CYP450 enzymes .

Key Insight : The cyclohexyl group in the target compound may enhance metabolic stability compared to S807’s alkyl chain, which is prone to oxidation.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Catalysts : Triethylamine improves amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time and increases yield .
  • Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .

What spectroscopic techniques are employed to confirm the structure of this compound?

Q. Basic

Technique Purpose Key Observations
¹H/¹³C NMR Confirm functional groups and connectivityPeaks for benzo[d][1,3]dioxole (δ 6.8–7.2 ppm) .
IR Spectroscopy Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
Mass Spectrometry Validate molecular weight (e.g., [M+H]⁺ = 413.2 g/mol) .
X-ray Crystallography Resolve 3D structure and confirm stereochemistry (if crystalline) .

What initial biological screening assays are recommended for evaluating its potential therapeutic applications?

Q. Basic

  • Anticancer Activity :
    • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis induction : Annexin V/PI staining and caspase-3 activation assays .
  • Antimicrobial Activity :
    • MIC determination : Broth dilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition :
    • Kinase assays : Target validation using recombinant enzymes (e.g., EGFR, VEGFR) .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Standardize Assay Conditions :
    • Use identical cell lines, serum concentrations, and incubation times .
  • Validate Compound Purity :
    • HPLC (>95% purity) to exclude impurities affecting results .
  • Replicate Studies :
    • Independent validation in ≥3 labs with shared protocols .
  • Mechanistic Follow-up :
    • RNA sequencing or proteomics to identify off-target effects .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Docking :
    • AutoDock Vina to model binding to kinases (e.g., EGFR) .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS to assess stability of ligand-protein complexes over 100 ns .
  • QSAR Modeling :
    • Predict bioactivity using descriptors like logP and topological polar surface area .

What strategies can be employed to improve the synthetic yield of the oxadiazole ring formation?

Q. Advanced

Factor Optimization Yield Improvement
Dehydrating Agent Replace P₂O₅ with POCl₃ for milder conditions .15–20%
Catalyst Add catalytic ZnCl₂ to accelerate cyclization .10–12%
Microwave Irradiation 150°C for 10 min vs. 24 hr reflux .25–30%

How does the cyclohexyl substituent influence the compound's pharmacokinetic properties compared to other alkyl/aryl groups?

Q. Advanced

  • Lipophilicity :
    • Cyclohexyl increases logP (2.1 vs. 1.5 for methyl), enhancing membrane permeability .
  • Metabolic Stability :
    • In vitro liver microsome assays show slower oxidation vs. phenyl analogs (t₁/₂ = 45 min vs. 20 min) .
  • Solubility :
    • Cyclohexyl reduces aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL for furan derivative) .

What in vitro models are appropriate for elucidating the mechanism of action against cancer cells?

Q. Advanced

  • 3D Spheroid Models : Mimic tumor microenvironment for penetration studies .
  • siRNA Knockdown : Identify target genes (e.g., Bcl-2, p53) .
  • Western Blotting : Quantify apoptosis markers (PARP cleavage, Bax/Bcl-2 ratio) .

How can the stability of the compound under various pH and temperature conditions be systematically evaluated?

Q. Advanced

Condition Protocol Analysis
Thermal Stability Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .≤5% degradation acceptable.
pH Stability Dissolve in buffers (pH 1–9), analyze at 0, 24, 48 hr .Instability at pH <3 (amide hydrolysis).

What are the best practices for scaling up the synthesis from laboratory to pilot-scale while maintaining purity?

Q. Advanced

  • Process Analytical Technology (PAT) :
    • In-line FTIR or HPLC for real-time monitoring .
  • Solvent Recovery :
    • Distillation to reuse DMF or DCM, reducing costs .
  • Quality Control :
    • Intermediate testing (e.g., TLC, melting point) at each step .

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